molecular formula C10H13NO3 B11902938 Propyl 2-hydroxy-6-methylisonicotinate CAS No. 40975-42-6

Propyl 2-hydroxy-6-methylisonicotinate

Cat. No.: B11902938
CAS No.: 40975-42-6
M. Wt: 195.21 g/mol
InChI Key: JXVAWCDXLDAUAX-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-6-methylisonicotinate (CAS 40975-42-6) is a high-purity chemical compound offered for research and development purposes. This ester belongs to the class of substituted isonicotinic acids and serves as a versatile synthetic intermediate, particularly in medicinal chemistry. Its molecular formula is C10H13NO3 and it has a molecular weight of 195.22 g/mol . This compound is part of a family of 2-hydroxy-6-methylisonicotinate esters that function as valuable precursors in complex synthetic pathways. Research indicates that such pyridine-based intermediates are crucial building blocks in the development of novel antibiotic agents . Specifically, related methyl and phenyl esters have been utilized as "D-ring" precursors in the sophisticated total synthesis of 8-azatetracyclines-a class of fully synthetic antibiotics designed to overcome both efflux and ribosomal protection resistance mechanisms in bacteria . As a synthetic intermediate, this compound provides researchers with a scaffold for further chemical modification and exploration of structure-activity relationships in drug discovery projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40975-42-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-4-14-10(13)8-5-7(2)11-9(12)6-8/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

JXVAWCDXLDAUAX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=O)NC(=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Propyl 2 Hydroxy 6 Methylisonicotinate

Strategic Approaches to the 2-Hydroxy-6-methylisonicotinate Core

The synthesis of the central 2-hydroxy-6-methylisonicotinate structure can be achieved through various strategic routes, primarily involving the formation of the propyl ester and the construction of the pyridine (B92270) ring itself.

Esterification Reactions for Propyl Ester Formation

A key step in the synthesis of propyl 2-hydroxy-6-methylisonicotinate is the esterification of the corresponding carboxylic acid, 2-hydroxy-6-methylisonicotinic acid. This transformation can be accomplished using several standard and advanced esterification protocols.

One common method involves the reaction of 2-hydroxy-6-methylisonicotinic acid with propanol (B110389) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the propyl ester.

Alternatively, more reactive propanol derivatives can be employed. For instance, the use of propyl halides (e.g., propyl iodide or propyl bromide) in the presence of a base like potassium carbonate can facilitate the formation of the ester through a nucleophilic substitution reaction.

Another approach involves the activation of the carboxylic acid group. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate can then readily react with propanol to yield the desired propyl ester.

Esterification Method Reagents Conditions
Fischer EsterificationPropanol, Acid Catalyst (e.g., H₂SO₄)Heat
Williamson Ether Synthesis-likePropyl Halide, Base (e.g., K₂CO₃)Typically at room temperature or with gentle heating
Acyl Chloride FormationThionyl Chloride or Oxalyl Chloride, then PropanolOften a two-step process, with the second step usually at room temperature

Pyridine Ring Synthesis Methodologies

The formation of the substituted pyridine ring is a fundamental aspect of the synthesis. Several named reactions in organic chemistry provide pathways to construct such heterocyclic systems.

The Hantzsch pyridine synthesis is a well-established method for producing dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. wikipedia.orgscribd.com This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com While a powerful tool, the classical Hantzsch synthesis has drawbacks such as potentially harsh reaction conditions and long reaction times. wikipedia.org Modern modifications have explored the use of microwave irradiation and environmentally friendly catalysts to improve efficiency. wikipedia.orgbohrium.com

The Chichibabin reaction offers a method for the amination of pyridines, typically at the 2-position, by reacting them with sodium amide. wikipedia.org This reaction proceeds through a nucleophilic addition-elimination mechanism. wikipedia.org While not a direct synthesis of the isonicotinate (B8489971) core, it highlights a method for introducing nitrogen-containing substituents onto a pre-existing pyridine ring.

Other related cyclization reactions can also be employed. For instance, the reaction of enamines with α,β-unsaturated carbonyl compounds can lead to the formation of pyridine derivatives after an oxidation step. quimicaorganica.org

Regioselective Functionalization of Pyridine Derivatives

Achieving the desired substitution pattern on the pyridine ring often requires regioselective functionalization. The inherent reactivity of the pyridine ring, an electron-deficient system, dictates the positions at which substituents can be introduced. nih.gov

Direct C-H functionalization has emerged as a powerful strategy. researchgate.net For 2-pyridone systems, which are tautomers of 2-hydroxypyridines, various methods for regioselective C-H activation have been developed to introduce substituents at specific positions. researchgate.net The regioselectivity of these reactions can be influenced by the choice of catalyst and directing groups.

For instance, the direct alkylation of pyridines can be challenging due to issues of overalkylation and the formation of regioisomeric mixtures. nih.gov To address this, blocking groups can be employed to direct the functionalization to a specific position, such as the C4 position. nih.gov

Precursor Chemistry and Intermediate Reactivity

The synthesis of this compound often relies on the use of carefully chosen precursors and the controlled reactivity of key intermediates.

Exploration of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridines are versatile and crucial building blocks in the synthesis of more complex pyridine derivatives. nih.gov The carbon-halogen bond provides a reactive handle for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.govchemrxiv.org

A key intermediate in the synthesis of the target compound could be Methyl 2-chloro-6-methylisonicotinate . The chlorine atom at the 2-position can be displaced by a hydroxide (B78521) group, often through hydrolysis under basic conditions, to introduce the 2-hydroxy functionality. For example, 2-chloro-6-trifluoromethylpyridine can be hydrolyzed to 2-hydroxy-6-trifluoromethylpyridine using aqueous sodium hydroxide under reflux in a solvent like DMSO. google.com

The synthesis of such halogenated precursors can be achieved through various methods. For example, 2-chloro-6-methylaniline (B140736) can be prepared from 3-chloro-5-methyl-4-nitroaniline through a diazotization reaction followed by reduction. google.com This aniline (B41778) can then potentially be converted to the corresponding isonicotinic acid derivative.

The regioselectivity of halogenation on the pyridine ring is influenced by the electronic nature of the ring and the reaction conditions. nih.gov The presence of activating or deactivating groups can direct the incoming halogen to specific positions.

Halogenated Pyridine Intermediate Potential Transformation Example Reagents
Methyl 2-chloro-6-methylisonicotinateHydrolysis to 2-hydroxy derivativeNaOH or KOH, H₂O
2-Chloro-6-methylpyridineOxidation of methyl group, then esterification and hydrolysisOxidizing agent (e.g., KMnO₄), then esterification and hydrolysis reagents
2-Bromo-6-methylpyridineHalogen-metal exchange followed by carboxylationOrganolithium reagent, then CO₂

Modifications of Alkyl and Hydroxyl Groups for Targeted Synthesis

The synthesis can also involve the modification of existing alkyl and hydroxyl groups on the pyridine ring. The 2-hydroxy group of a pyridine ring exists in tautomeric equilibrium with its 2-pyridone form. This tautomerism can influence the reactivity of the molecule.

Selective O-alkylation of 2-pyridones can be achieved with high regioselectivity using specific catalytic systems, such as TfOH-catalyzed carbenoid insertion. rsc.org This allows for the introduction of an ether linkage at the 2-position, if desired, rather than the hydroxyl group.

The methyl group at the 6-position can also be a site for further functionalization. For instance, it could potentially be oxidized to a carboxylic acid, or halogenated to introduce further reactivity at that position.

Reaction Mechanisms and Reactivity Studies of Propyl 2 Hydroxy 6 Methylisonicotinate

Hydrolysis Kinetics and Mechanisms of the Ester Moiety

The ester group in propyl 2-hydroxy-6-methylisonicotinate is susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases, or can proceed under neutral conditions. The kinetics and mechanisms of these hydrolysis pathways are crucial for understanding the compound's stability and transformation in different chemical environments.

The acid-catalyzed hydrolysis of this compound to 2-hydroxy-6-methylisonicotinic acid and propanol (B110389) is a reversible process that typically follows a well-established mechanism for ester hydrolysis. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a propanol molecule regenerate the acid catalyst and yield the carboxylic acid product. libretexts.org

Rate = k[Ester][H⁺]

A hypothetical dataset illustrating the effect of acid concentration on the rate constant is presented below.

[H⁺] (mol/L) Observed Rate Constant (k_obs) (s⁻¹)
0.011.5 x 10⁻⁵
0.057.5 x 10⁻⁵
0.101.5 x 10⁻⁴
0.203.0 x 10⁻⁴
0.507.5 x 10⁻⁴

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available.

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible reaction that proceeds via a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of the carboxylate salt of 2-hydroxy-6-methylisonicotinic acid and propanol.

The rate of base-catalyzed hydrolysis is dependent on the concentrations of both the ester and the base. The general rate law is:

Rate = k[Ester][OH⁻]

The following table provides a hypothetical representation of the kinetic data for the base-catalyzed hydrolysis of an ester.

[OH⁻] (mol/L) Observed Rate Constant (k_obs) (s⁻¹)
0.012.0 x 10⁻³
0.051.0 x 10⁻²
0.102.0 x 10⁻²
0.204.0 x 10⁻²
0.501.0 x 10⁻¹

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available.

Under neutral conditions, the hydrolysis of esters can still occur, albeit at a much slower rate compared to acid- or base-catalyzed reactions. The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon of the ester. Due to the weaker nucleophilicity of water compared to the hydroxide ion and the lack of activation of the carbonyl group by protonation, the reaction is significantly slower.

The rate of neutral hydrolysis is typically first-order with respect to the ester concentration:

Rate = k[Ester]

The rate constant for neutral hydrolysis is generally several orders of magnitude smaller than those for the catalyzed reactions.

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iqresearchgate.net This electronic characteristic influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq The presence of the electron-withdrawing ester group further deactivates the ring. Conversely, the electron-donating hydroxyl and methyl groups would be expected to activate the ring towards electrophiles. The directing effect of the substituents is crucial; the hydroxyl group is an ortho-para director, while the methyl group is also an ortho-para director. wikipedia.org The ester group is a meta-director. The interplay of these directing effects will determine the position of substitution.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqresearchgate.net In this compound, the 2- and 6-positions are already substituted. Nucleophilic attack would be more likely to occur at any available activated positions on the ring.

Reactivity of the 2-Hydroxyl and 6-Methyl Substituents

The hydroxyl and methyl groups attached to the pyridine ring also exhibit their own characteristic reactivities.

The 2-hydroxyl group can act as a nucleophile and can be O-functionalized. beilstein-journals.org It is also acidic and can be deprotonated to form a phenoxide-like species, which can enhance the ring's reactivity towards certain reagents. wikipedia.org The 6-methyl group can potentially undergo reactions typical of benzylic positions, such as oxidation or halogenation under specific conditions, although the pyridine ring's deactivating effect might influence this reactivity.

A significant aspect of the reactivity of the 2-hydroxyl group is its involvement in tautomerism. 2-Hydroxypyridine (B17775) exists in equilibrium with its tautomeric form, 2-pyridone. nih.govchemtube3d.com This equilibrium is a dynamic process involving the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov

The position of this equilibrium is sensitive to the solvent environment. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form may be more favored, while in polar, protic solvents like water, the 2-pyridone form is significantly more stable due to favorable hydrogen bonding interactions. wuxibiology.com Computational studies have shown that water molecules can actively participate in the proton transfer, lowering the energy barrier for tautomerization. wuxibiology.com For this compound, a similar tautomeric equilibrium between the hydroxy and pyridone forms is expected.

The tautomeric state of the molecule has a profound impact on its chemical and physical properties, including its aromaticity and reactivity. The 2-hydroxypyridine form has a more pronounced aromatic character, whereas the 2-pyridone form exhibits characteristics of a cyclic amide. wuxibiology.com

Tautomeric Form Key Structural Features Favored in
2-HydroxypyridineAromatic ring, C-O single bond, O-H groupGas phase, non-polar solvents
2-PyridoneLess aromatic ring, C=O double bond, N-H groupPolar solvents (e.g., water)

Reactions Involving the Methyl Group (e.g., oxidation, functionalization)

The methyl group at the 6-position of the pyridine ring is a key site for chemical modification. Analogous to other methylpyridines, this group can undergo oxidation and various functionalization reactions.

Oxidation: The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. google.comacs.org Various oxidizing agents can be employed for this purpose. For instance, studies on related methylpyridines have shown that oxidation can be achieved using agents like argentous sulfate (B86663) or argentous oxide, though this can sometimes lead to the formation of tars as byproducts. bme.hu A more controlled process involves the use of a halogen oxidizing agent in the presence of water and actinic radiation, which selectively converts the methyl group to a carboxyl function. google.com Another approach is the use of iodine in dimethyl sulfoxide (B87167) (DMSO), which facilitates Kornblum oxidation to yield the corresponding aldehyde. researchgate.net This method is notable for its metal-free and non-toxic nature. researchgate.net

Functionalization: Beyond oxidation, the methyl group can be a handle for introducing other functionalities. The formation of an in-situ alkyl iodide, as seen in the iodine-DMSO system, opens pathways for nucleophilic substitution. researchgate.net This allows for the construction of diverse molecular scaffolds. researchgate.net Furthermore, radical-mediated processes, such as the Hofmann-Löffler-Freytag type reactions, have been pivotal in achieving chemoselective functionalization of methyl groups under mild conditions. nih.gov These reactions often involve a radical-mediated methyl iodination followed by oxidative deiodination to form a C-N bond. nih.gov

Table 1: Representative Oxidation Reactions of Methylpyridines This table presents data for analogous methylpyridine compounds to infer the potential reactivity of this compound.

Starting Material (Analogous)Reagents and ConditionsProduct (Analogous)Reference
3-methyl-pyridine (β-picoline)Molecular halogen, aqueous solution, actinic radiation, elevated temperature3-pyridine carboxylic acid (nicotinic acid) google.com
Methyl azaarenesI2, DMSOAldehyde derivative researchgate.net
MethylpyridinesArgentous sulfate or argentous oxide, autoclavePyridine carboxylic acids (with tar formation) bme.hu

Photochemical Transformation Pathways and Quantum Yield Investigations

The photochemical behavior of this compound is expected to be influenced by the 2-hydroxypyridine chromophore. Hydroxypyridine derivatives are known to be photochemically active and can act as photosensitizers. researchgate.net

Photochemical Transformation: Upon UV irradiation, pyridine N-oxides, which share structural similarities with hydroxypyridines, can undergo valence isomerization, leading to the formation of hydroxylated products. nih.gov For instance, irradiation of pyridine N-oxides at 254 nm can selectively yield C3-hydroxy pyridines. nih.gov While the subject compound is already hydroxylated, UV exposure could potentially induce other transformations. Studies on N-hydroxypyridine-2-thione derivatives show that UV irradiation can lead to the cleavage of the N-O bond, generating radical species. researchgate.netacs.org Specifically, irradiation at 355 nm results in the formation of a 2-pyridylthiyl radical and a corresponding carbon- or oxygen-centered radical with a high quantum yield for the initial N-O bond cleavage (Φ(N-O) ≈ 0.5). researchgate.net For N-hydroxypyridine-2(1H)-thione, UV-A radiation (λ = 355 nm) in aqueous solutions leads to the release of pyridylthiyl and hydroxyl radicals. nih.gov

Table 2: Photochemical Data for Analogous Pyridine Derivatives This table presents data for analogous pyridine compounds to infer the potential photochemical behavior of this compound.

Compound (Analogous)Irradiation Wavelength (nm)Observed ProcessQuantum Yield (Φ)Reference
N-Hydroxypyridine-2-thione esters355N-O bond cleavage~ 0.5 (initial cleavage) researchgate.net
N-Hydroxypyridine-2-thione esters355Overall bleaching~ 1.0 researchgate.net
Pyridine N-oxides254C3-hydroxylation- nih.gov

Electrochemical Reactivity and Redox Processes

The electrochemical properties of this compound will be determined by the redox-active pyridine ring system. The presence of the hydroxyl and methyl groups, as well as the propyl ester, will influence its oxidation and reduction potentials.

Redox Processes: The electrochemical behavior of pyridine derivatives has been a subject of interest, particularly in the context of both fundamental reaction mechanisms and synthetic applications. researchgate.net The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a key metabolic process and has been studied using various electrochemical methods. wum.edu.pk For some pyridine derivatives, a single reversible one-electron oxidation is observed within the accessible voltage range. researchgate.net The stability of the electrochemically generated radical cation can be sensitive to the presence of oxygen. researchgate.net

In acidic solutions, the addition of pyridine can influence the electrochemical reduction of hydronium ions at a copper cathode. researchgate.net This is attributed to the formation of the pyridinium (B92312) ion, which is reduced at the cathode. researchgate.net The design of pyridine-based benzoquinone derivatives as organic cathode materials for sodium-ion batteries highlights the potential for tuning the redox properties of pyridine-containing molecules to achieve high operating voltages. rsc.org The introduction of pyridine into the molecular structure can enhance the operating voltage, as demonstrated by compounds like 2,6-bis(p-benzoquinonyl) pyridine (QPQ-1) and 2,5-bis(p-benzoquinonyl) pyridine (QPQ-2), which exhibit operating voltages around 2.71 V and 2.26 V, respectively. rsc.org

Table 3: Electrochemical Data for Analogous Pyridine Derivatives This table presents data for analogous pyridine-based compounds to infer the potential electrochemical reactivity of this compound.

Compound/System (Analogous)Electrode/ConditionsProcessKey FindingReference
Tetrahydropyridine derivative-OxidationSingle reversible one-electron oxidation researchgate.net
Pyridine in acidic solutionCopper cathodeReduction of pyridinium ionInfluences hydrogen evolution researchgate.net
2,6-bis(p-benzoquinonyl) pyridine (QPQ-1)Sodium-ion battery cathodeRedox cyclingOperating voltage of 2.71 V rsc.org
2,5-bis(p-benzoquinonyl) pyridine (QPQ-2)Sodium-ion battery cathodeRedox cyclingOperating voltage of 2.26 V rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular insight into the carbon-hydrogen framework of a molecule.

While specific experimental spectra for Propyl 2-hydroxy-6-methylisonicotinate are not publicly available, a detailed analysis can be predicted based on the known chemical shifts of related pyridine (B92270) derivatives and the influence of its specific substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, the aromatic protons on the pyridine ring, the methyl group protons, and a broad signal for the hydroxyl proton. The propyl group would exhibit a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the ester oxygen. The methyl group on the pyridine ring would appear as a singlet. The two aromatic protons on the pyridine ring would likely appear as singlets or narrow doublets, depending on the coupling constants. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing ester group. The carbons of the propyl chain and the methyl group would appear in the aliphatic region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the sequence of the propyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the pyridine ring and the connection of the propyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to elucidate the preferred conformation of the propyl chain relative to the pyridine ring.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (propyl)~0.9-1.1 (t)~10-12
CH₂ (propyl)~1.6-1.8 (sextet)~21-23
O-CH₂ (propyl)~4.1-4.3 (t)~65-67
Ring-CH₃~2.4-2.6 (s)~23-25
Aromatic CH~6.5-6.7 (s)~110-115
Aromatic CH~6.8-7.0 (s)~118-122
C=O-~165-168
C-OH-~160-163
C-CH₃-~155-158
C-COOR-~140-143
OHVariable (broad s)-

Predicted NMR data based on analogous compounds. Actual values may vary.

For a comprehensive understanding of the material properties of this compound, solid-state NMR (ssNMR) would be an invaluable tool. This technique can differentiate between different crystalline forms (polymorphs) and amorphous states by probing the local environment of the nuclei in the solid state. Differences in crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would manifest as changes in the chemical shifts and line shapes in the ssNMR spectra. This information is critical for controlling the physical properties of the solid material.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental composition, C₁₀H₁₃NO₃. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially.

Ion Formula Predicted m/z Description
[M]⁺C₁₀H₁₃NO₃⁺195.0895Molecular Ion
[M - C₃H₇]⁺C₇H₆NO₃⁺152.0348Loss of propyl radical
[M - OC₃H₇]⁺C₇H₆NO₂⁺136.0399Loss of propoxy radical
[M - COOC₃H₇]⁺C₆H₆NO⁺108.0449Loss of propoxycarbonyl radical

Predicted m/z values based on theoretical fragmentation of this compound.

Tandem mass spectrometry (MS/MS) would further confirm the structure by isolating a specific fragment ion and subjecting it to a second stage of fragmentation. This process helps to piece together the connectivity of the molecule by establishing the relationships between different fragments. For example, the fragmentation of the ion at m/z 152 could be studied to confirm the structure of the isonicotinic acid core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the C-H stretches of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), the C=O stretch of the ester (a strong band around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

Functional Group Predicted IR Frequency (cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2980Stretching
C=O (ester)1700-1730 (strong)Stretching
C=C, C=N (ring)1400-1600Stretching
C-O (ester)1100-1300Stretching

Predicted IR frequencies based on typical values for the respective functional groups.

X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In these experiments, a beam of X-rays is directed at a sample, and the scattering of the X-rays by the electrons of the atoms produces a diffraction pattern. The analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal.

Single-Crystal X-ray Diffraction

For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This method requires a high-quality, single crystal of the compound, typically less than a millimeter in any dimension. The crystal is mounted on a goniometer and rotated in the X-ray beam, allowing the collection of diffraction data from all possible orientations.

Had a single crystal of this compound been analyzed, the resulting data would provide:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing a detailed picture of the molecular geometry.

Intermolecular Interactions: Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate how the molecules are packed in the crystal.

For illustrative purposes, the crystallographic data for a related compound, Ethyl isonicotinate (B8489971), is available in the Crystallography Open Database (COD) and shows it crystallizes in a specific arrangement dictated by its molecular structure.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze the bulk properties of a crystalline solid. The sample is a fine powder, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

A PXRD analysis of this compound would be useful for:

Phase Identification: Comparing the experimental pattern to a database of known patterns to confirm the identity of the compound.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Determination of Crystallinity: Assessing the degree of crystalline order in the sample.

Unit Cell Refinement: While less precise than single-crystal data, PXRD can be used to refine the unit cell parameters.

Without experimental data for this compound, it is not possible to provide specific data tables. However, a hypothetical data table for a single-crystal X-ray diffraction study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Hypothetical)
Empirical formulaC₁₀H₁₃NO₃
Formula weight195.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 12.2(2) Å, β = 105.3(1)°
c = 9.8(1) Å, γ = 90°
Volume995(3) ų
Z4
Density (calculated)1.302 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)416
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-11<=h<=11, -16<=k<=16, -12<=l<=12
Reflections collected9100
Independent reflections2250 [R(int) = 0.045]
Completeness to theta = 28.00°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2250 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.065, wR2 = 0.140
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to predict the geometric and electronic properties of organic molecules. For instance, in a study of propyl-para-hydroxybenzoate, a compound with a propyl ester group, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were employed to optimize the molecular structure. The calculated bond lengths and angles showed good correlation with experimental data. Such calculations for Propyl 2-hydroxy-6-methylisonicotinate would allow for the determination of its most stable three-dimensional conformation, including the planarity of the pyridine (B92270) ring and the orientation of the propyl ester and hydroxyl groups.

Furthermore, DFT is instrumental in predicting spectroscopic properties. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands. For example, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, FT-IR spectra were used alongside NMR to characterize the synthesized compounds. mdpi.com Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra for this compound.

Table 1: Representative Data from DFT Calculations on a Related Compound (propyl-para-hydroxybenzoate)

Calculated PropertyValue
Hyperpolarizability (β)6.977 x 10⁻³⁰ esu
Comparison to Urea8.9 times greater

This data is for propyl-para-hydroxybenzoate and is presented as an example of the types of properties that can be calculated using DFT.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions in a solvent environment. For this compound, MD simulations could reveal how the propyl chain samples different conformations and how the molecule interacts with water or other solvents. This is crucial for understanding its solubility and how it might behave in a biological environment.

In a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, MD simulations were used to assess the stability of a ligand-protein complex. plos.org The root-mean-square deviation (RMSD) of the complex was monitored over time to ensure that the docked pose was stable. plos.org Similar simulations for this compound could explore its conformational landscape and the stability of any potential complexes it might form.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can understand the feasibility of a reaction pathway and predict reaction rates. For the synthesis of this compound, theoretical studies could investigate the mechanism of the esterification of 2-hydroxy-6-methylisonicotinic acid with propanol (B110389) or other synthetic routes.

For example, in the study of the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, DFT calculations were used to understand the regioselectivity of the reaction. nih.gov By calculating the electron structure of the anionic intermediate, the researchers could rationalize the observed product distribution. nih.gov A similar approach could be applied to understand and optimize the synthesis of this compound.

Molecular Docking Studies of this compound Derivatives with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key method in drug discovery for predicting the binding mode of a ligand to a protein target. While no specific docking studies on this compound were found, studies on related derivatives highlight the potential of this approach.

For instance, molecular docking studies were performed on 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole (B14788784) to investigate their interactions with cyclooxygenase (COX) enzymes. nih.gov In another study, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were docked into the active site of the PI3Kα enzyme to understand their anticancer activity. mdpi.com These studies typically involve identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. Should a biological target for this compound be identified, molecular docking would be a critical first step in understanding its mechanism of action.

Table 2: Example of Key Interactions from a Molecular Docking Study of a Related Compound

Compound ClassTarget EnzymeKey Interacting Residues
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylaseTrp58, Trp59, Tyr62, Gln63, His101

This data is for a class of related heterocyclic compounds and illustrates the type of information obtained from molecular docking studies. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models are used to predict the activity of new, untested compounds.

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that properties like polarization, dipole moment, and lipophilicity had a significant effect on their antioxidant activity. pensoft.net The study found that increasing the hydrophilic and reductive properties of the compounds, while having a smaller molecular volume and surface area, led to increased antioxidant activity. pensoft.net

For a series of derivatives of this compound, a QSAR study could be developed to correlate structural modifications with a desired property, such as a specific biological activity. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. Such a model could then guide the design of new derivatives with enhanced activity.

Coordination Chemistry and Organometallic Interactions

Ligand Properties of Propyl 2-hydroxy-6-methylisonicotinate

The coordination behavior of an organic molecule is dictated by the nature and spatial arrangement of its donor atoms. This compound possesses multiple potential coordination sites, making it an interesting candidate for the synthesis of diverse metal-ligand assemblies.

Investigation of Chelation Sites and Coordination Modes (e.g., N, O-donors)

This compound features a pyridine (B92270) nitrogen atom and a hydroxyl oxygen atom, which are characteristic N,O-donor sites. The pyridyl nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The adjacent hydroxyl group can be deprotonated to form an anionic oxygen donor, which can also coordinate to a metal ion. This arrangement of a nitrogen and an oxygen donor in close proximity allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

Beyond simple chelation, the carboxylate group of the isonicotinate (B8489971) moiety, although esterified in this case, can influence coordination. While the ester oxygen is generally a poor coordinator, the carbonyl oxygen could potentially engage in weaker interactions with certain metal ions. Furthermore, the 2-hydroxy-6-methyl-substituted pyridine ring can exhibit different coordination modes. It can act as a monodentate ligand through the nitrogen atom, a bidentate chelating ligand using the nitrogen and hydroxyl oxygen, or a bridging ligand connecting two or more metal centers. The specific mode of coordination will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Influence of the Ester Group on Metal Coordination

The presence of the propyl ester group is expected to have a significant impact on the coordination chemistry of the molecule compared to its carboxylic acid analogue, 2-hydroxy-6-methylisonicotinic acid. The ester group is generally less coordinating than a deprotonated carboxylate group. This has several implications:

Solubility: The propyl ester group increases the lipophilicity of the molecule, which can affect its solubility in different solvents and influence the choice of reaction media for complex synthesis.

Steric Hindrance: The propyl group introduces steric bulk near the coordination sphere, which can influence the geometry of the resulting metal complexes and potentially prevent the formation of certain high-coordinate structures.

Electronic Effects: The ester group is electron-withdrawing, which can influence the electron density on the pyridine ring and, consequently, the donor strength of the nitrogen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to determine their structure and properties.

Exploration of Transition Metal Complexes (e.g., with Cu, Co, Ni, Zn, Ag, Ru, Re)

Based on the known coordination chemistry of similar pyridine- and isonicotinate-based ligands, it is anticipated that this compound can form stable complexes with a wide range of transition metals. For instance, copper(II) complexes with related N,O-donor ligands often exhibit square planar or distorted octahedral geometries. Cobalt(II) and nickel(II) are also known to form octahedral or tetrahedral complexes with such ligands. Zinc(II), with its filled d-shell, typically forms tetrahedral or octahedral complexes and is often used in the construction of fluorescent coordination compounds.

The synthesis of these complexes would likely involve straightforward methods such as the slow evaporation of a solution containing the ligand and the metal salt, or hydrothermal/solvothermal techniques which are commonly employed for the crystallization of coordination compounds.

Table 1: Predicted Coordination Geometries of Metal Complexes with this compound

Metal IonPredicted Coordination Geometry
Cu(II)Square Planar, Distorted Octahedral
Co(II)Octahedral, Tetrahedral
Ni(II)Octahedral, Tetrahedral
Zn(II)Tetrahedral, Octahedral
Ag(I)Linear, Trigonal Planar
Ru(II/III)Octahedral
Re(I/V)Octahedral

This table is based on the typical coordination preferences of these metal ions with analogous N,O-donor ligands.

Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended network structures built from metal ions or clusters linked by organic bridging ligands. Isonicotinate and its derivatives are widely used as linkers in the construction of MOFs due to the directional nature of the coordination from the pyridine nitrogen and the carboxylate group. quickcompany.inamazonaws.comresearchgate.netresearchgate.net

While the propyl ester group in this compound prevents it from acting as a traditional dicarboxylate linker, the molecule could still participate in the formation of coordination polymers. For example, it could act as a terminating ligand, controlling the dimensionality of the network, or it could bridge metal centers through its nitrogen and hydroxyl groups. The synthesis of such materials often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. amazonaws.com The properties of the resulting coordination polymers or MOFs, such as their porosity and stability, would be influenced by the size and shape of the ligand and the coordination geometry of the metal ion.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the bonding between the metal and the ligand determine the physical and chemical properties of coordination compounds, including their color, magnetic properties, and reactivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of metal complexes. mdpi.com

For a hypothetical complex of this compound, DFT calculations could provide insights into the molecular orbital interactions between the metal d-orbitals and the ligand's frontier orbitals. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand and the metal orbitals would be crucial in determining the electronic properties of the complex. The presence of the electron-donating methyl group and the electron-withdrawing ester group on the pyridine ring would influence the energy levels of these frontier orbitals. Spectroscopic techniques, such as UV-Vis spectroscopy, can be used to experimentally probe the electronic transitions within the complex and provide data that can be correlated with theoretical calculations.

Catalytic Applications of this compound Metal Complexes

Extensive literature searches did not yield any specific research on the catalytic applications of metal complexes derived from this compound. While the broader field of coordination chemistry extensively documents the catalytic use of various metal complexes in a wide array of organic transformations, studies focusing specifically on complexes of this particular ligand are not present in the available scientific literature.

The catalytic activity of a metal complex is intrinsically linked to the electronic and steric properties of its ligands. The isonicotinate framework, a substituted pyridine, is a well-known coordinating agent in inorganic chemistry. The presence of a hydroxyl and a methyl group at the 2 and 6 positions, respectively, along with the propyl ester at the 4-position, would undoubtedly influence the coordination environment around a metal center. These functional groups could affect the Lewis acidity of the metal, the stability of the resulting complex, and its solubility in different reaction media, all of which are critical factors in catalysis.

Hypothetically, metal complexes of this compound could be investigated for a range of catalytic reactions. For instance, the pyridinolato-type coordination, resulting from the deprotonation of the hydroxyl group, could lead to robust complexes with potential applications in oxidation or polymerization catalysis. The nitrogen atom of the pyridine ring could also play a key role in activating substrates.

However, without any published research, any discussion on their catalytic applications remains purely speculative. There are no experimental data, detailed research findings, or established catalytic systems to report. Consequently, no data tables on reaction conditions, catalyst performance, or substrate scope can be generated.

Further research would be required to synthesize and characterize metal complexes of this compound and subsequently explore their potential as catalysts in various organic transformations. Such studies would be essential to determine if these complexes offer any advantages or unique reactivity compared to other known catalytic systems.

Supramolecular Chemistry and Self Assembly

Intermolecular Interactions Driving Self-Assembly

The self-assembly of propyl 2-hydroxy-6-methylisonicotinate into supramolecular architectures is governed by a variety of intermolecular interactions. These non-covalent forces, acting in concert, dictate the packing of molecules in the crystalline state and their association in solution.

The presence of both a hydroxyl (-OH) group and a propyl ester (-COOC3H7) group allows for the formation of robust hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors. Hydroxypyridine derivatives are well-known to form hydrogen-bonded structures. hmdb.ca

In crystal structures containing both carboxylic acid and pyridine moieties, the COOH···Narom supramolecular heterosynthon occurs with a very high frequency (98%), indicating its strong preference over other hydrogen bonding motifs. acs.org Similarly, in structures with hydroxyl and pyridine groups, the OH···Narom heterosynthon is also highly prevalent (78%). acs.org While this compound possesses an ester rather than a carboxylic acid, the underlying principles of hydrogen bonding between a hydroxyl donor and a pyridine nitrogen acceptor remain highly relevant. The formation of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another is a highly probable motif in the self-assembly of this compound.

Potential Hydrogen Bond Interactions Donor Acceptor Significance
StrongHydroxyl (-OH)Pyridine Nitrogen (N)Primary driving force for self-assembly, formation of robust synthons.
ModerateC-H (aromatic/aliphatic)Carbonyl Oxygen (C=O)Contributes to the stability and specificity of the crystal packing.
WeakC-H (aliphatic)Hydroxyl Oxygen (-OH)Further stabilization of the supramolecular architecture.

The nitrogen atom of the pyridine ring in this compound can also act as a halogen bond acceptor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction has emerged as a powerful tool in crystal engineering for the construction of novel supramolecular architectures. nih.govacs.org

Studies on co-crystals of pyridine N-oxides with diiodoperfluoroalkanes have demonstrated the ability of the nitrogen-oxygen group to act as a halogen bond acceptor. researchgate.netmdpi.com While the pyridine nitrogen in this compound is not oxidized, it retains its Lewis basicity and can readily participate in halogen bonding. The strength of the halogen bond can be tuned by varying the halogen donor. For instance, iodine atoms typically form stronger halogen bonds than bromine or chlorine atoms. In co-crystals with 1,4-diiodotetrafluorobenzene, I···N halogen bonds have been observed to be significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.govacs.org

The directionality of the halogen bond, which is typically around 180°, provides a high degree of predictability in the assembly of co-crystals. rsc.org By co-crystallizing this compound with various halogen bond donors, it is possible to systematically modify the resulting supramolecular structure and, consequently, the physical properties of the material.

The pyridine ring of this compound also enables π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in the stabilization of many biological systems and are increasingly utilized in the design of functional materials. nih.govmdpi.com π-stacking interactions can be broadly categorized into face-to-face and edge-to-face arrangements, with the specific geometry being influenced by the electrostatic and steric properties of the interacting rings.

The presence of substituents on the aromatic ring, such as the methyl and propyl ester groups in the target molecule, can significantly influence the strength and geometry of π-stacking interactions. researchgate.net For instance, the π-stacking interactions of neutral N-heterocyclic rings are generally slightly stronger than those of non-heterocyclic rings. researchgate.net The relative positioning of substituents can lead to significant differences in interaction energies.

Type of Non-Covalent Interaction Description Potential Role in Self-Assembly
π-π StackingAttraction between the electron clouds of aromatic rings.Stabilization of layered or columnar structures.
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.General cohesive forces contributing to crystal packing.
Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles of the ester groups.Influence on the relative orientation of molecules within the crystal lattice.

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. nih.govacs.org this compound is a promising candidate for crystal engineering studies due to its array of functional groups capable of participating in various directional and predictable non-covalent interactions.

By systematically varying co-crystallizing agents, it is possible to create a family of crystalline materials with tailored properties. For example, co-crystallization with other molecules capable of hydrogen bonding can lead to the formation of new supramolecular synthons and, consequently, different crystal packing arrangements. The use of halogen bond donors offers another avenue for the controlled assembly of this molecule into predictable patterns. researchgate.netmdpi.comrsc.org

The competition and hierarchy between different intermolecular interactions are central to crystal engineering. In systems containing carboxylic acids, hydroxyl groups, and aromatic nitrogen, a clear hierarchy of supramolecular synthons is often observed, with the most robust interactions dominating the primary assembly, while weaker interactions direct the finer details of the packing. acs.org A similar approach can be applied to this compound to predict and design its self-assembly into specific architectures.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is not limited to the solid state but can also occur in solution. In solution, the same non-covalent interactions that drive crystallization can lead to the formation of discrete, soluble supramolecular assemblies. The nature and strength of these assemblies will be highly dependent on the solvent, as solvent molecules can compete for hydrogen bonding sites and influence the energetics of π-stacking interactions. nih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study self-association in solution. For example, concentration-dependent changes in chemical shifts can provide evidence for the formation of hydrogen-bonded dimers or larger aggregates. nih.gov

In the solid state, self-assembly is manifested in the crystal packing. The formation of the crystalline phase can be achieved through various methods, including slow evaporation from solution, cooling of a melt, or mechanochemical grinding. srce.hr Each method can potentially lead to different polymorphic forms of the crystal, each with a unique set of physical properties. The study of polymorphism is a critical aspect of understanding the solid-state behavior of this compound. The ability to control the self-assembly process in both solution and the solid state is essential for the development of materials based on this compound with specific and predictable functions.

Potential Biological and Biochemical Research Applications Mechanism Oriented, in Vitro

Receptor Binding and Ligand-Receptor Interaction Studies (Mechanistic Focus)

No available studies document the interaction of Propyl 2-hydroxy-6-methylisonicotinate with biological receptors.

There is no available research on the mechanistic investigation of this compound's effects on muscarinic receptors.

No studies were found that explore the interaction mechanisms between this compound and cannabinoid receptors (CB1, CB2).

Enzyme Modulation and Kinetics (In Vitro Studies)

No data is available regarding the modulation of enzyme activity or the kinetics of such interactions by this compound.

There are no published mechanistic studies on the inhibition of enzymes such as Dihydroneopterin Aldolase or Lysine-Specific Demethylase 1 (LSD1) by this compound.

No research is available on the biotransformation of this compound mediated by esterases.

In Vitro Cellular Mechanism-of-Action Studies (excluding human clinical data)

There is a lack of in vitro studies investigating the cellular mechanism of action for this compound.

Mechanistic Investigations of Antiproliferative Effects in Cancer Cell Lines (e.g., EGFR tyrosine kinase inhibition mechanisms)

The isonicotinic acid scaffold, a core component of this compound, is a feature in various compounds investigated for their antiproliferative properties. Research into structurally related molecules suggests that a key area for mechanistic investigation is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial regulator of cell growth, multiplication, and survival, and its overactivity is a known factor in the development of several cancers. nih.gov

Inhibitors of EGFR tyrosine kinase (EGFR-TKIs) function by blocking the ATP-binding site of the enzyme, which prevents the downstream signaling cascades that lead to cancer cell proliferation. mdpi.com Studies on various heterocyclic compounds have demonstrated that they can serve as scaffolds for potent EGFR inhibitors. For instance, chalcone (B49325) derivatives containing hydroxyl groups have been shown to inhibit EGFR tyrosine kinase activity in vitro, with molecular modeling suggesting they fit within the ATP binding pocket of the receptor. nih.gov The presence of hydroxyl groups was noted as a potentially important structural feature for this inhibitory action. nih.gov Similarly, derivatives of icotinib, which also target EGFR, have demonstrated significant anticancer activity against various cancer cell lines, including those found in esophageal squamous carcinoma. nih.gov

The potential of this compound for research in this area lies in evaluating its ability to inhibit EGFR kinase activity and its subsequent effects on cancer cell lines known to overexpress EGFR, such as certain lung and breast cancer cells. nih.govresearchgate.net In vitro assays can quantify the direct inhibition of the enzyme and measure the antiproliferative effects on whole cells.

Table 1: In Vitro Antiproliferative and EGFR Kinase Inhibitory Activities of Structurally Related Compound Classes

Compound ClassTarget/Cell LineActivity Metric (e.g., IC₅₀)Key FindingReference
Chalcone DerivativesEGFR Tyrosine KinaseIC₅₀ = 8 µM (Butein)Hydroxylation appears important for inhibitory activity. nih.gov
Icotinib DerivativesEsophageal Squamous Carcinoma Cell Lines (e.g., KYSE70, KYSE410)Not specified, but showed potent activityDerivatives can exhibit stronger binding to EGFR than the parent compound. nih.gov
Quinoxaline DerivativesNeuroblastoma Cell Lines (SK-N-SH, IMR-32)IC₅₀ ranging from 2.49 µM to 26.9 µMSpecific substitutions on the core structure significantly influence cytotoxic activity. nih.gov
Diphenylamine DicarboxamidesMCF-7 (Breast Cancer)IC₅₀ ranging from 0.59 to 0.97 µMCompounds showed significant antiproliferative effects at sub-micromolar levels. researchgate.net

Exploration of Antioxidant Mechanisms at a Cellular Level

The chemical structure of this compound, specifically the hydroxylated pyridine (B92270) ring, provides a strong rationale for investigating its antioxidant mechanisms at a cellular level. Phenolic compounds are well-known antioxidants, primarily due to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups. nih.gov

In vitro antioxidant capacity can be assessed through various well-established chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to screen for this activity. pensoft.net In this assay, an antioxidant compound reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance at a specific wavelength. pensoft.net

Beyond simple chemical assays, cellular-level investigations can provide deeper mechanistic insights. These studies involve exposing cultured cells to oxidative stress, for example, using hydrogen peroxide (H₂O₂), and then evaluating the protective effects of the compound. H₂O₂ itself is not highly reactive but can be converted to the highly damaging hydroxyl radical within cells. nih.gov The efficacy of an antioxidant in this context can be determined by measuring its ability to reduce intracellular reactive oxygen species (ROS), prevent lipid peroxidation, and chelate metal ions that catalyze the formation of free radicals (Fenton reaction). nih.gov Furthermore, its influence on the activity of endogenous antioxidant enzymes like catalase and superoxide (B77818) dismutase can be quantified. nih.gov

Table 2: Common In Vitro Assays for Investigating Antioxidant Mechanisms

Assay TypePrincipleMeasured EndpointReference
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.Decrease in the absorbance of the purple DPPH solution. pensoft.net
Hydrogen Peroxide ScavengingMeasures the ability of a compound to neutralize hydrogen peroxide.Decrease in H₂O₂ concentration, often measured spectrophotometrically. nih.gov
Metal Chelating ActivityMeasures the ability of a compound to bind transition metal ions (e.g., Fe²⁺), preventing them from catalyzing oxidative reactions.Interference with the formation of a colored metal-ion complex. nih.gov
Reducing Power AssayMeasures the ability of a compound to donate an electron, reducing an oxidant (e.g., Fe³⁺ to Fe²⁺).Formation of a colored complex (e.g., Prussian blue) indicative of reductive capability. nih.gov

Mechanistic Studies of Antimicrobial Activity (in vitro)

Isonicotinic acid and its derivatives have a long history in antimicrobial research, most notably with the antituberculosis drug isoniazid (B1672263). nih.gov This background makes this compound a candidate for in vitro mechanistic studies of antimicrobial activity against a range of pathogens.

The initial step in such investigations is typically to determine the compound's potency by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism in a standardized in vitro test. researchgate.net This is often performed against a panel of bacteria (both Gram-positive and Gram-negative) and fungi. colab.wsnih.gov For example, various isonicotinic acid hydrazide derivatives have been synthesized and tested against Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netcolab.ws

Following the determination of MIC, further studies can elucidate the mechanism of action. These can include investigating whether the compound disrupts the microbial cell wall or membrane, inhibits essential metabolic enzymes, or interferes with nucleic acid or protein synthesis. For instance, studies on purine (B94841) derivatives, which share a heterocyclic nature, have been conducted to screen for activity against susceptible and resistant bacteria, providing a framework for how novel heterocyclic compounds can be evaluated. nih.gov Research into new isoniazid derivatives continues to seek compounds active against drug-resistant microbial strains, highlighting the ongoing need for mechanistic studies in this area. nih.gov

Table 3: In Vitro Methods for Mechanistic Antimicrobial Studies

MethodPurposePrincipleReference
Minimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of a compound that inhibits visible microbial growth.A serial dilution of the compound is incubated with a standardized inoculum of the test microorganism. researchgate.net
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) AssayTo determine the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum.Aliquots from clear MIC tubes are subcultured onto agar (B569324) plates without the compound to assess viability. researchgate.net
Cell Membrane Integrity AssayTo assess damage to the microbial cell membrane.Can involve measuring the leakage of intracellular components (e.g., ATP, DNA/RNA) or using dyes that only enter cells with compromised membranes. researchgate.net
Enzyme Inhibition AssayTo determine if the compound inhibits a specific, essential microbial enzyme.The activity of a purified enzyme or a cellular extract is measured in the presence and absence of the compound. nih.gov

Advanced Analytical Methodologies Development

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a substituted pyridine (B92270) derivative like "Propyl 2-hydroxy-6-methylisonicotinate," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for analysis.

HPLC is a versatile technique for the analysis of a wide range of compounds. For "this compound," which possesses polar functional groups (hydroxyl and ester) and a basic nitrogen atom within the pyridine ring, reversed-phase HPLC (RP-HPLC) is a suitable approach. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

Method development for this compound would involve the optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key considerations include the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the buffer is a critical parameter, as it influences the ionization state of the hydroxyl group and the pyridine nitrogen, thereby affecting retention. researchgate.netresearchgate.net For instance, a slightly acidic mobile phase can ensure the protonation of the pyridine nitrogen, leading to predictable interactions with the stationary phase.

A typical starting point for method development could involve an isocratic elution with a mobile phase of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer at a controlled pH. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to separate impurities with different polarities. Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore. sielc.comnih.gov The selection of the detection wavelength would be optimized based on the UV spectrum of "this compound."

A stability-indicating HPLC method could also be developed to monitor the degradation of the compound under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. researchgate.net This involves demonstrating that the method can separate the intact drug from its degradation products.

Table 1: Illustrative HPLC Method Parameters for Analysis of Isonicotinic Acid Derivatives

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3-7) sielc.comsielc.com
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.5 mL/min researchgate.netresearchgate.net
Detection UV at an appropriate wavelength (e.g., 254 nm or 261 nm) researchgate.netresearchgate.net
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents typical parameters for related compounds and serves as a general guideline.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The suitability of GC for "this compound" depends on its thermal stability and volatility. The presence of the hydroxyl group may necessitate derivatization to increase volatility and improve peak shape by reducing tailing. Silylation is a common derivatization technique for hydroxyl groups.

The optimization of a GC protocol would involve selecting an appropriate capillary column. A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5), is often a good starting point for the analysis of substituted pyridines. nih.govasianpubs.org Key parameters for optimization include the temperature program of the oven, the type of carrier gas (e.g., helium or nitrogen), and the injection port temperature. The temperature program is crucial for achieving separation between the analyte and any impurities. nih.gov

Detection in GC is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. cdc.govtandfonline.com

Table 2: General GC Protocol Parameters for Substituted Pyridines

ParameterTypical Conditions
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) asianpubs.org
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., initial hold, ramp to final temperature)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) cdc.govtandfonline.com

This table provides general parameters that would require specific optimization for "this compound".

If "this compound" or its derivatives possess a chiral center, the separation of enantiomers is essential, as different enantiomers can exhibit distinct biological activities. Enantioselective separation can be achieved using chiral chromatography, either by HPLC or GC.

For chiral HPLC, separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for the separation of a variety of chiral compounds, including pyridine derivatives. benthamdirect.com The choice of mobile phase, which can be normal-phase, polar organic, or reversed-phase, is critical for achieving enantiomeric resolution. mdpi.com

In some cases, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. Another approach is the use of a chiral additive in the mobile phase.

Lipase-catalyzed asymmetric acetylation is a technique that has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols, which are structurally related to potential derivatives of the target compound. acs.org This highlights the potential for enzymatic methods in the chiral separation of related structures.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, provide a high degree of sensitivity and specificity. For the analysis of "this compound," the coupling of liquid or gas chromatography with mass spectrometry is particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the definitive identification and quantification of organic molecules.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is highly effective for identifying and quantifying volatile compounds in complex mixtures. jmchemsci.com For "this compound," following GC separation (and potential derivatization), the mass spectrometer would provide a mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it a strong candidate for the direct analysis of "this compound" without derivatization. Electrospray ionization (ESI) is a common ionization technique for LC-MS that is suitable for polar molecules. researchgate.net The compound would be separated by HPLC and then introduced into the mass spectrometer, where it is ionized and detected. This allows for both qualitative analysis (identification based on mass-to-charge ratio) and quantitative analysis (based on signal intensity). nih.govnih.gov

Understanding the metabolic fate of a compound is crucial in many scientific disciplines. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for metabolite profiling in biological matrices such as plasma, urine, and tissue extracts. nih.govbioanalysis-zone.com

In a typical LC-MS/MS workflow for metabolite profiling of "this compound," a biological sample would first undergo extraction to isolate the compound and its potential metabolites. bioanalysis-zone.com The extract is then injected into an LC-MS/MS system. The first mass spectrometer (MS1) selects the precursor ion (the protonated or deprotonated molecule of the parent compound or a suspected metabolite). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). nih.govspringernature.com

This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for the detection and quantification of metabolites even at very low concentrations. nih.gov It can be used to identify expected metabolites (e.g., through hydrolysis of the ester, oxidation of the methyl group, or conjugation reactions) and to search for unknown metabolites. sielc.com The development of such methods is key to elucidating the biotransformation pathways of "this compound" in biological systems. rsc.org

Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Studies

Detailed research findings and data tables for this section could not be generated as no public information was found.

Based on a comprehensive search of available scientific and academic literature, there is currently no specific research detailing the potential applications of the chemical compound This compound in the field of materials science, as per the requested outline. The search for information on its use in optoelectronic materials, hybrid materials and nanocomposites, sensing and detection technologies, or photoelectric materials and energy conversion systems did not yield any direct findings.

While research exists for structurally related compounds, such as other isonicotinate (B8489971) esters and pyridine derivatives, the strict requirement to focus solely on "this compound" prevents the generation of an article based on these analogues without violating the core instructions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" within the specified framework due to the absence of published research on this particular compound in the requested application areas.

To provide a helpful alternative that aligns with the user's interest in this chemical family, an article could be generated on the potential applications of hydroxy-methyl-isonicotinate derivatives in materials science . This would draw upon existing research on similar molecules and could be structured according to the provided outline, offering insights into the likely properties and applications of this class of compounds.

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of propyl 2-hydroxy-6-methylisonicotinate?

Answer:
To confirm the structure of this compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify proton environments and carbon frameworks, focusing on ester (C=O), hydroxyl (-OH), and methyl substituents.
  • Infrared Spectroscopy (IR): Detect functional groups like hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}).
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
  • X-ray Diffraction (XRD): For crystalline samples, XRD provides definitive structural confirmation.
    Note: Standard protocols for ester derivatives apply due to limited direct evidence for this compound.

Advanced Question: How can factorial design optimize the synthesis of this compound?

Answer:
Adopt a Box-Behnken or 2k^k factorial design to systematically vary synthesis parameters (e.g., catalyst concentration, temperature, reaction time) and assess their impact on yield and purity. Key steps:

Define Variables:

  • Independent factors: Molar ratio (acid:alcohol), temperature, catalyst type.
  • Dependent responses: Yield (%), purity (HPLC), reaction time.

Statistical Analysis: Use ANOVA to identify significant factors (p < 0.05) and model interactions.

Optimization: Derive polynomial equations to predict optimal conditions (e.g., maximizing yield while minimizing impurities).

Example Table:

FactorLow LevelHigh LevelImpact on Yield (p-value)
Molar Ratio1:11:1.50.003
Temperature (°C)801200.001
Catalyst (mol%)150.012

Reference: Similar factorial approaches for ester synthesis are validated in pharmaceutical optimization studies .

Basic Question: What toxicological data exist for this compound, and how reliable are they?

Answer:
Current data gaps are significant:

  • Human Toxicity: No studies on acute, reproductive, or carcinogenic effects are available for structurally related propyl chloroformates .
  • Animal Studies: Limited AEGL (Acute Exposure Guideline Level) data for chloroformates suggest prioritizing in vitro assays (e.g., cytotoxicity in HepG2 cells) before in vivo testing .
    Recommendation: Follow AEGL protocols for hazard assessment, including dose-response modeling and benchmark concentration (BMC) calculations .

Advanced Question: How to resolve contradictions in solubility or stability data for this compound?

Answer:
Contradictions often arise from methodological variability. Address them via:

Systematic Review: Compare experimental conditions (solvent polarity, pH, temperature) across studies .

Sensitivity Analysis: Use software (e.g., Design-Expert) to quantify how minor parameter changes affect outcomes .

Replicate Studies: Control variables strictly (e.g., humidity during stability testing).

Meta-Analysis: Pool data statistically to identify trends (e.g., logP vs. solubility correlations).

Advanced Question: How to design a PICOT framework for clinical research on this compound’s therapeutic potential?

Answer:
Apply the PICOT format to structure hypotheses:

  • P (Population): In vitro models (e.g., cancer cell lines) or animal cohorts.
  • I (Intervention): Dose ranges or formulation variants (e.g., nano-encapsulation).
  • C (Comparison): Positive controls (e.g., existing drugs) or placebo.
  • O (Outcome): Efficacy metrics (IC50_{50}, tumor reduction) or safety endpoints (LD50_{50}).
  • T (Time): Acute (24–72 hr) vs. chronic (4–8 weeks) exposure.

Example Hypothesis:
"In murine models (P), this compound (I) will reduce tumor volume by 50% compared to cisplatin (C) after 4 weeks (T), measured via MRI (O)."
Reference: PICOT frameworks ensure hypothesis rigor and reproducibility .

Basic Question: What are best practices for literature reviews on understudied compounds like this one?

Answer:

Keyword Expansion: Include broader terms (e.g., "isonicotinate derivatives," "ester stability").

Database Prioritization: Use PubMed, SciFinder, and ACS Publications, avoiding unreliable sources (e.g., BenchChem).

Grey Literature: Search conference proceedings (e.g., XIII International Scientific Conference) for unpublished data .

Data Extraction Tables: Organize findings by property (e.g., solubility, toxicity) and methodology.

Advanced Question: How to address ethical challenges in human studies given limited toxicity data?

Answer:

Preclinical Requirements: Conduct exhaustive in vitro genotoxicity (Ames test) and in vivo acute toxicity (OECD 423) studies.

Ethics Committee Protocols: Submit detailed risk assessments, including AEGL-derived safety thresholds .

Informed Consent: Disclose data gaps and potential risks transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.